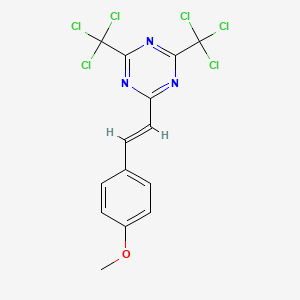

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Beschreibung

The exact mass of the compound 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[(E)-2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl6N3O/c1-24-9-5-2-8(3-6-9)4-7-10-21-11(13(15,16)17)23-12(22-10)14(18,19)20/h2-7H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNPOZMLKGDJGP-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068406, DTXSID201143679 | |

| Record name | 1,3,5-Triazine, 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201143679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127192-46-5, 42573-57-9 | |

| Record name | 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127192-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine, 2-(2-(4-methoxyphenyl)ethenyl)-4,6-bis(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042573579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine, 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201143679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(p-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: A Versatile Photoinitiator for Advanced Applications

Introduction

In the ever-evolving landscape of material science and polymer chemistry, the demand for highly efficient and versatile photoinitiators is paramount. Among these, 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS No. 42573-57-9), hereafter referred to as MBT, has emerged as a significant player. This technical guide provides a comprehensive overview of MBT, from its fundamental chemical properties and synthesis to its mechanistic action and practical applications in photopolymerization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of this multifaceted molecule.

Physicochemical Properties

MBT is a light yellow crystalline powder with the molecular formula C₁₄H₉Cl₆N₃O and a molecular weight of 447.96 g/mol .[1][2] Its structure is characterized by a central 1,3,5-triazine ring substituted with two trichloromethyl groups and a 4-methoxystyryl group. This unique combination of electron-withdrawing trichloromethyl groups and the chromophoric methoxystyryl moiety underpins its potent photoinitiating capabilities.

| Property | Value | Reference |

| CAS Number | 42573-57-9 | [1] |

| Molecular Formula | C₁₄H₉Cl₆N₃O | [1][2] |

| Molecular Weight | 447.96 g/mol | [1][2] |

| Appearance | Light yellow to amber powder/crystal | [3][4] |

| Melting Point | 192-195 °C | [2][5] |

| UV Absorption Maximum (λmax) | 379 nm | [2] |

Synthesis of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

The synthesis of asymmetrically substituted 1,3,5-triazines like MBT can be achieved through a multi-step process. While microwave-assisted synthesis has been shown to be an efficient green methodology for various triazine derivatives, the classical approach generally involves the sequential substitution of chlorine atoms on a cyanuric chloride precursor. A plausible synthetic route to MBT involves the condensation of 2,4-bis(trichloromethyl)-6-methyl-1,3,5-triazine with 4-methoxybenzaldehyde. This type of reaction, often a Knoevenagel-type condensation, is a common strategy for forming styryl derivatives of triazines. The synthesis of a related compound, 4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenol (PT), is achieved through the demethylation of MBT using boron tribromide (BBr₃).[6]

Mechanism of Action: A Potent Photoinitiator

MBT primarily functions as a Type I cleavable photoinitiator.[7][8] Upon exposure to near-UV or visible light, particularly in the 385-405 nm range, the molecule undergoes homolytic cleavage of a carbon-chlorine bond within one of the trichloromethyl groups.[7][8][9] This photochemical process generates a triazinyl radical and a chlorine radical, both of which are capable of initiating free radical polymerization of monomers like (meth)acrylates.[8]

The high efficiency of MBT is attributed to its strong absorption in the near-UV and visible regions, a property conferred by the extended π-conjugation of the 4-methoxystyryl group. This allows for the effective utilization of energy from common LED light sources.[7][8]

Furthermore, MBT can also act as a photoacid generator (PAG).[1][10][11] Upon irradiation, the generated chlorine radicals can abstract hydrogen atoms from the surrounding medium to produce hydrochloric acid (HCl). This photo-generated acid can then catalyze cationic polymerization of monomers such as epoxides, particularly when used in combination with additives like iodonium salts and N-vinylcarbazole.[7][8]

Figure 1: Mechanism of photoinitiation and photoacid generation by MBT.

Applications in Research and Development

The unique properties of MBT make it a valuable tool in various research and industrial applications:

-

Free Radical Photopolymerization: MBT is a high-performance photoinitiator for the free radical polymerization of (meth)acrylates.[7][8] Its efficiency under near-UV and visible LED irradiation makes it a superior alternative to some commercial photoinitiators, especially for applications requiring curing under air, as it can mitigate oxygen inhibition.[7][8][12]

-

Cationic Photopolymerization: In combination with sensitizers and co-initiators, MBT can effectively initiate the cationic polymerization of epoxides.[7][8] This is crucial for applications requiring high chemical and thermal resistance, such as advanced coatings and adhesives.

-

Advanced Materials and Coatings: The ability to rapidly and precisely cure polymers using MBT is instrumental in the development of advanced materials, including UV-curable coatings and light-curing adhesives.[10]

-

3D Printing and Microelectronics: The spatial and temporal control afforded by photopolymerization with MBT is highly advantageous in additive manufacturing (3D printing) and the fabrication of microelectronic components.[6][10]

-

Pharmaceutical and Organic Synthesis: As a versatile building block, MBT serves as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[5][13]

-

Biological Research: Preliminary research suggests that MBT may possess antimicrobial and anticancer properties, opening avenues for further investigation in medicinal chemistry.[9]

Experimental Protocol: LED-Induced Photopolymerization of a Methacrylate Resin

This protocol provides a general framework for utilizing MBT as a photoinitiator for the free radical polymerization of a methacrylate-based resin using a 405 nm LED light source.

Materials:

-

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MBT)

-

Methacrylate monomer or oligomer (e.g., trimethylolpropane triacrylate, TMPTA)

-

Co-initiator (optional, e.g., an amine like ethyl 4-(dimethylamino)benzoate, EDB)

-

Solvent (if necessary, e.g., dichloromethane)

-

405 nm LED lamp

-

Photoreactor or suitable sample holder

-

Real-time Fourier-transform infrared (RT-FTIR) spectrometer for monitoring conversion

Procedure:

-

Preparation of the Photopolymerizable Formulation:

-

Prepare a stock solution of MBT in a suitable solvent if required.

-

In a light-protected vial, mix the methacrylate monomer/oligomer with the desired concentration of MBT (typically 0.1-2% by weight).

-

If using a co-initiator, add it to the mixture (concentrations can vary, a 1:1 molar ratio with MBT is a good starting point).

-

Ensure the mixture is homogeneous by vortexing or gentle stirring.

-

-

Sample Preparation for RT-FTIR:

-

Place a small drop of the formulation between two polypropylene films.

-

Mount the sample in the RT-FTIR spectrometer.

-

-

Photopolymerization and Monitoring:

-

Position the 405 nm LED lamp at a fixed distance from the sample, ensuring uniform irradiation.

-

Record an initial IR spectrum before irradiation.

-

Start the LED irradiation and simultaneously begin recording IR spectra at regular intervals.

-

Monitor the decrease in the characteristic methacrylate C=C bond absorption peak (around 1635 cm⁻¹) to determine the degree of conversion over time.

-

-

Data Analysis:

-

Calculate the monomer conversion using the following formula: Conversion (%) = [1 - (Aₜ / A₀)] x 100 where A₀ is the initial absorbance of the C=C peak and Aₜ is the absorbance at time t.

-

Plot the conversion as a function of irradiation time to obtain the polymerization profile.

-

Figure 2: Experimental workflow for LED-induced photopolymerization using MBT.

Safety and Handling

MBT is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a highly efficient and versatile photoinitiator with significant potential in a wide range of applications, from advanced materials and coatings to organic synthesis. Its strong absorption in the near-UV and visible spectrum, coupled with its ability to act as both a Type I photoinitiator and a photoacid generator, makes it an invaluable tool for researchers and developers. As LED technology continues to advance, the utility of photoinitiators like MBT that are tailored for these light sources will undoubtedly grow, paving the way for new innovations in polymer science and beyond.

References

- 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine - Benchchem. (URL: )

- Unlocking Potential: Applications of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED - Polymer Chemistry (RSC Publishing). (URL: )

- Visible-Light-Sensitive Polymerizable and Polymeric Triazine-Based Photoinitiators with Enhanced Migr

- Understanding 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)

- A known photoinitiator for a novel technology: 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)

- Material Science Innovations with 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine. (URL: )

- Triazine Photoinitiators: Revolutionizing Polymeriz

- 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | CAS 42573-57-9 | SCBT. (URL: )

- 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine CAS 42573-57-9. (URL: )

- 2-[2-(4-Methoxyphenyl-2-yl)vinyl]-4,6-bis(trichloromethyl)1,3,5-triazine CAS No. 42573-57-9. (URL: )

- 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | 42573-57-9 - ChemicalBook. (URL: )

- SAFETY D

- 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine - Sigma-Aldrich. (URL: )

- 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine - Sigma-Aldrich. (URL: )

- Safety Data Sheet: 2,4,6-Tris(bis(methoxymethyl)amino)-1,3,5-triazine. (URL: )

- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M

- 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine - CymitQuimica. (URL: )

Sources

- 1. scbt.com [scbt.com]

- 2. 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine 98 42573-57-9 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine [cymitquimica.com]

- 5. getchem.com [getchem.com]

- 6. mdpi.com [mdpi.com]

- 7. A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | 42573-57-9 [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Multifaceted Molecule

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, commonly referred to as R-Cl in photopolymerization literature, is a fascinating and versatile organic compound. Its unique molecular architecture, featuring a symmetrical triazine core flanked by two reactive trichloromethyl groups and a methoxystyryl moiety, underpins its significant role in materials science and its emerging potential in medicinal chemistry. This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering both foundational knowledge and practical insights for its application in research and development.

Molecular Identity and Core Physicochemical Characteristics

At its heart, 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a photoactive molecule, meaning its chemical behavior can be dramatically altered by light. This property is central to its primary applications.

| Property | Value | Source(s) |

| Chemical Name | 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | [1] |

| CAS Number | 42573-57-9 | [1] |

| Molecular Formula | C₁₄H₉Cl₆N₃O | [1] |

| Molecular Weight | 447.96 g/mol | [1] |

| Appearance | Light yellow to amber powder/crystal | [2][3] |

| Melting Point | 192-195 °C | [4] |

| UV-Vis λmax | 379 nm | [4] |

Synthesis and Purification: A Pathway to a High-Purity Compound

The synthesis of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is typically achieved through a condensation reaction.[2][5] This process involves the reaction of a trichloromethyl-substituted triazine precursor with 4-methoxystyrene.[6] Achieving high purity is critical, as impurities can negatively impact polymerization kinetics and the properties of the final material.[5]

Conceptual Synthesis Workflow

Caption: Generalized workflow for the synthesis and purification of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine.

Experimental Protocol: Synthesis

-

Precursor Synthesis: The synthesis begins with the preparation of the 4,6-bis(trichloromethyl)-1,3,5-triazine precursor. This is often achieved through the controlled chlorination of methyl-substituted triazines.[6]

-

Condensation Reaction: The trichloromethyl-triazine precursor is then reacted with 4-methoxystyrene in a suitable organic solvent. The reaction is typically catalyzed and carried out under an inert atmosphere to prevent side reactions.[6]

-

Work-up: Following the reaction, the mixture is quenched, and the crude product is isolated.

Experimental Protocol: Purification

Recrystallization is a common and effective method for purifying the crude product.[7] While the optimal solvent system may require some empirical determination, a mixture such as methanol and water has been reported for the recrystallization of similar triazine derivatives.[7]

-

Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation: Collect the purified crystals by filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified product under vacuum to remove residual solvent.

Spectroscopic and Analytical Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational studies have been performed to predict the ¹H and ¹³C NMR spectra of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine.[8] These calculations provide valuable information for analyzing the molecular structure.

Infrared (IR) Spectroscopy

Vibrational analysis using FT-IR spectroscopy is a key technique for identifying the functional groups present in the molecule.[1] Expected characteristic peaks include those corresponding to C-Cl stretching and triazine ring vibrations.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

The Core Application: A High-Performance Photoinitiator

The primary and most well-documented application of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is as a high-performance photoinitiator (PI) or photoacid generator (PAG).[2][8][9] It is particularly effective for initiating free-radical and cationic polymerization upon exposure to near-UV or visible light, especially from LED sources at wavelengths of 385, 395, or 405 nm.[8][9]

Mechanism of Photoinitiation: A Type I Cleavage

Upon absorption of light energy, the molecule undergoes a unimolecular bond cleavage, characteristic of a Type I photoinitiator.[8] The primary photochemical event is the homolytic cleavage of a carbon-chlorine bond within one of the trichloromethyl groups.[10] This generates a highly reactive triazinyl radical and a chlorine radical, which then initiate the polymerization of monomers.[9]

Caption: Simplified mechanism of photoinitiation for 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine.

The efficiency of this process can be further enhanced by the addition of co-initiators such as amines or iodonium salts.[8][9] In fact, these multi-component systems can exhibit higher photoinitiation efficiency than many well-known commercial photoinitiators.[8][9]

Experimental Protocol: Photoinitiated Polymerization of Acrylates

The following is a general protocol for the free-radical polymerization of an acrylate monomer using 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine as the photoinitiator.

-

Formulation Preparation: Prepare a solution of the acrylate monomer (e.g., trimethylolpropane triacrylate, TMPTA) containing a specific weight percentage of the photoinitiator (typically 0.1-2 wt%). If using a co-initiator, it should also be added at the desired concentration. The components should be thoroughly mixed until a homogeneous solution is obtained.

-

Sample Preparation: Apply a thin film of the formulation onto a suitable substrate.

-

Irradiation: Expose the sample to a light source with the appropriate wavelength (e.g., a 405 nm LED) and intensity for a specified duration. The polymerization progress can be monitored in real-time using techniques like RT-FTIR (Real-Time Fourier Transform Infrared Spectroscopy) by observing the decrease in the characteristic acrylate double bond absorption peak.[11]

-

Curing and Characterization: After irradiation, the cured polymer can be characterized for its physical and chemical properties.

Emerging Roles in Drug Development and Medicinal Chemistry

While its primary application is in materials science, the styryl-triazine scaffold is gaining attention in medicinal chemistry.[12] Triazine derivatives are being explored for a range of therapeutic applications due to their diverse biological activities.[13]

The term "pharmaceutical intermediate" suggests that 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine can serve as a building block in the synthesis of more complex, biologically active molecules.[14] The reactive trichloromethyl groups can be substituted with various nucleophiles, allowing for the construction of a library of derivatives for screening against different biological targets.[1][14] Specifically, styryl-triazine derivatives have been investigated for their potential to modulate protein kinases, which are key targets in cancer therapy.[12]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion: A Molecule of Significant Potential

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a compound of considerable interest due to its high efficiency as a photoinitiator and its potential as a scaffold in medicinal chemistry. Its well-defined physicochemical properties, coupled with a growing understanding of its reactivity, make it a valuable tool for researchers and developers in both materials science and the pharmaceutical industry. Further exploration of its synthetic derivatization and biological activities is likely to unveil even more applications for this versatile molecule.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: Applications of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine. Retrieved from [Link]

-

Tao, C. (2010). Styryl-triazine derivatives and their therapeutical applications. Semantic Scholar. Retrieved from [Link]

-

Yagci, Y., et al. (2014). A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED. Polymer Chemistry, 5(20), 6019-6026. Retrieved from [Link]

-

Yagci, Y., et al. (2014). A known photoinitiator for a novel technology: 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED. ResearchGate. Retrieved from [Link]

-

Yagci, Y., et al. (2014). A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED. Polymer Chemistry. Retrieved from [Link]

-

Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(11), 867-885. Retrieved from [Link]

-

Current Organic Synthesis. (2022). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. PubMed. Retrieved from [Link]

-

Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Retrieved from [Link]

-

Wang, J., et al. (2015). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. ResearchGate. Retrieved from [Link]

-

(n.d.). Supporting Information. Retrieved from [Link]

-

Alvarez-Bercedo, P. M., et al. (2009). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ARKIVOC. Retrieved from [Link]

-

RSC Publishing. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. PubMed Central. Retrieved from [Link]

-

Advance journal of pharmaceutical research & review. (2021). s-Triazine: A Versatile Scaffold in Drug Design and Therapeutics. ResearchGate. Retrieved from [Link]

-

MDPI. (2022). Visible-Light-Sensitive Polymerizable and Polymeric Triazine-Based Photoinitiators with Enhanced Migration Stability. MDPI. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Triazine Photoinitiators: Revolutionizing Polymerization Processes. Retrieved from [Link]

-

NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analyzer (TGA). Retrieved from [Link]

- Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.

-

ResearchGate. (n.d.). Design, synthesis and molecular modeling studies of new series of s-triazine derivatives as antimicrobial agents against multi-drug resistant clinical isolates. Retrieved from [Link]

-

MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). CN113929636A - A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine.

-

ResearchGate. (n.d.). Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]

-

Chembridge International Corp. (n.d.). Photo Acid Generator. Retrieved from [Link]

- Google Patents. (n.d.). CN117417305B - Synthesis method of high-purity 2- (4-methoxyphenyl) -4, 6-bis (2, 4-dihydroxyphenyl) -1,3, 5-triazine.

-

ACS Biomaterials Science & Engineering. (2022). Nano Enabled Dual-Responsive Drug Carrier Originated from Acetalated Dextran/Carboxylated Nanocellulose-Based Core–Shell Microspheres. ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Triazine-2,4,6-triyl)tris(oxy))trianiline. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine [cymitquimica.com]

- 4. 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine 98 42573-57-9 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. Buy 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (EVT-288633) | 42573-57-9 [evitachem.com]

- 7. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]

- 8. A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Styryl-triazine derivatives and their therapeutical applications (2010) | Chunlin Tao | 2 Citations [scispace.com]

- 13. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Synthesis of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, a significant photoacid generator utilized in advanced photolithography and material science. The synthesis is a multi-step process commencing from readily available precursors, involving the construction of the core 1,3,5-triazine ring, followed by selective functionalization. This document will delve into the mechanistic underpinnings of each synthetic transformation, provide detailed experimental protocols, and discuss the rationale behind the choice of reagents and reaction conditions. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, polymer chemistry, and drug development who require a thorough understanding of the preparation of this specialized triazine derivative.

Introduction: The Significance of Substituted Triazines

1,3,5-triazine derivatives are a cornerstone in various chemical industries, finding applications as herbicides, dyes, and crosslinking agents.[1] Their utility stems from the tunable electronic properties of the triazine ring and the ability to introduce diverse functionalities at the 2, 4, and 6 positions. The target molecule, 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, is of particular interest due to its role as a photoinitiator in free radical polymerization.[2] The presence of the trichloromethyl groups facilitates the generation of reactive radical species upon photolysis, while the methoxystyryl moiety enhances its absorption characteristics in the near-UV and visible regions.[3]

The synthetic strategy detailed herein deviates from the direct substitution of cyanuric chloride. Instead, it builds the triazine core from a simple nitrile and then sequentially modifies the substituents to arrive at the final product. This approach offers greater control over the final structure and avoids potential side reactions associated with the high reactivity of cyanuric chloride.

Overall Synthetic Strategy

The synthesis of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a three-stage process. The initial step involves the formation of a symmetrically substituted methyltriazine, which then undergoes selective chlorination to activate one of the methyl groups for the final condensation step.

Caption: Overall synthetic workflow.

Stage 1: Synthesis of 2,4,6-Trimethyl-1,3,5-triazine

The foundational step is the acid-catalyzed cyclotrimerization of acetonitrile to form the stable 2,4,6-trimethyl-1,3,5-triazine ring. This reaction is a classic example of electrophilic catalysis on a nitrile.

Mechanistic Insight

The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A second molecule of acetonitrile then acts as a nucleophile, attacking the activated carbon. This process repeats with a third acetonitrile molecule, leading to a linear intermediate that subsequently cyclizes and aromatizes to the stable triazine ring.

Experimental Protocol: Cyclotrimerization of Acetonitrile

Materials:

-

Acetonitrile (anhydrous)

-

Trifluoromethanesulfonic acid (TfOH) or another suitable Lewis acid

-

Inert gas (Nitrogen or Argon)

-

Ethanol and water for recrystallization

Procedure:

-

A high-pressure reactor equipped with a magnetic stirrer and a temperature controller is charged with anhydrous acetonitrile.

-

The reactor is purged with an inert gas.

-

A catalytic amount of trifluoromethanesulfonic acid is added to the acetonitrile.

-

The reactor is sealed and heated to 150-200°C. The pressure will increase due to the vapor pressure of acetonitrile at this temperature.[4]

-

The reaction is maintained at this temperature for several hours, with progress monitored by techniques such as GC-MS.

-

After completion, the reactor is cooled to room temperature, and the excess pressure is carefully released.

-

The crude product, a solid, is then purified.

Purification:

-

Distillation: The excess acetonitrile is removed by distillation.

-

Recrystallization: The solid residue is recrystallized from a mixture of ethanol and water to yield pure 2,4,6-trimethyl-1,3,5-triazine.[4]

| Parameter | Value | Reference |

| Starting Material | Acetonitrile | [4] |

| Catalyst | Trifluoromethanesulfonic acid | [5] |

| Temperature | 150-200°C | [4] |

| Purification | Recrystallization (Ethanol/Water) | [4] |

Stage 2: Selective Chlorination

This is a critical step where two of the three methyl groups on the triazine ring are exhaustively chlorinated to trichloromethyl groups, while one methyl group remains for the subsequent condensation. This selectivity is achieved by careful control of the reaction conditions.

Rationale for Selectivity

The electron-withdrawing nature of the triazine ring and the already chlorinated methyl groups deactivates the remaining methyl groups towards further radical chlorination. By controlling the stoichiometry of the chlorinating agent and the reaction time, it is possible to achieve the desired bis(trichloromethyl) derivative as the major product.

Experimental Protocol: Chlorination of 2,4,6-Trimethyl-1,3,5-triazine

Materials:

-

2,4,6-Trimethyl-1,3,5-triazine

-

Glacial Acetic Acid

-

Chlorine gas

-

Sodium acetate (anhydrous)

Procedure:

-

2,4,6-Trimethyl-1,3,5-triazine is dissolved in glacial acetic acid in a reaction vessel equipped with a gas inlet, a stirrer, and a condenser.

-

Anhydrous sodium acetate is added to the solution. The acetate acts as a base to neutralize the HCl generated during the reaction, which can prevent unwanted side reactions.[6]

-

The mixture is heated to 50-60°C.

-

Chlorine gas is bubbled through the solution at a controlled rate. The reaction is exothermic and should be monitored carefully.[6]

-

The progress of the reaction is monitored by GC-MS to follow the formation of mono-, di-, and trichlorinated products. The reaction is stopped when the desired 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine is the predominant product.

-

Upon completion, the reaction mixture is cooled, and the precipitated sodium chloride is removed by filtration.

Purification:

-

The acetic acid is removed under reduced pressure.

-

The resulting crude product is purified by fractional distillation or column chromatography to isolate 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine.[6]

| Parameter | Value | Reference |

| Starting Material | 2,4,6-Trimethyl-1,3,5-triazine | [6] |

| Chlorinating Agent | Chlorine gas | [6] |

| Solvent | Glacial Acetic Acid | [6] |

| Base | Sodium acetate | [6] |

| Temperature | 50-60°C | [6] |

Stage 3: Condensation to Form the Styryl Linkage

The final step is a condensation reaction between the activated methyl group of 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine and 4-methoxybenzaldehyde. This reaction forms the carbon-carbon double bond of the styryl group.

Mechanistic Considerations

The methyl group at the 2-position of the triazine is activated by the two electron-withdrawing trichloromethyl groups and the triazine ring itself. In the presence of a base, this methyl group can be deprotonated to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 4-methoxybenzaldehyde. The resulting alkoxide intermediate subsequently eliminates a molecule of water to form the thermodynamically stable conjugated styryl system.

Caption: Mechanism of the condensation reaction.

Experimental Protocol: Condensation Reaction

Materials:

-

2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine

-

4-Methoxybenzaldehyde

-

A suitable solvent (e.g., Toluene or DMF)

-

A base catalyst (e.g., Piperidine or Potassium tert-butoxide)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine and 4-methoxybenzaldehyde are dissolved in a suitable solvent like toluene.

-

A catalytic amount of a base, such as piperidine, is added to the mixture.

-

The reaction mixture is heated to reflux. The water formed during the condensation is removed azeotropically using the Dean-Stark trap to drive the reaction to completion.

-

The reaction is monitored by TLC or HPLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

Purification:

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine as a solid.

| Parameter | Value | Reference |

| Reactants | 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine, 4-Methoxybenzaldehyde | [2] |

| Catalyst | Base (e.g., Piperidine) | Inferred from similar condensation reactions |

| Solvent | Toluene | Inferred for azeotropic water removal |

| Purification | Column Chromatography | [2] |

Characterization of the Final Product

The structure and purity of the synthesized 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine should be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the styryl protons, the methoxy group, and the correct carbon framework.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the C=C double bond of the styryl group and the C-Cl bonds of the trichloromethyl groups.

-

Melting Point Analysis: To assess the purity of the final product. The literature melting point is 192-195 °C.

Conclusion

The synthesis of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a well-defined, multi-step process that relies on fundamental organic transformations. By understanding the underlying mechanisms of cyclotrimerization, selective chlorination, and condensation, researchers can effectively produce this valuable photoinitiator. The protocols provided in this guide offer a solid foundation for the laboratory-scale synthesis, and with appropriate optimization, can be adapted for larger-scale production. The key to a successful synthesis lies in the careful control of reaction conditions at each stage, particularly during the selective chlorination step, and rigorous purification of the intermediates and the final product.

References

- D'Alelio, G. F. (1967). U.S. Patent No. 3,331,838. Washington, DC: U.S.

- Dow Chemical Company. (1971). U.S. Patent No. 3,577,416. Washington, DC: U.S.

- da Silva, M. R., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102.

- Al-Masoudi, N. A., et al. (2010). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ARKIVOC, 2010(1), 226-258.

- Pandya, J. M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES. Rasayan Journal of Chemistry, 14(2), 1183-1190.

- Lauth-de Viguerie, N., et al. (2014). A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED. Polymer Chemistry, 5(20), 5946-5954.

- Lauth-de Viguerie, N., et al. (2014). A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED. Polymer Chemistry, 5(20), 5946-5954.

-

GSRS. (n.d.). 2,4-BIS(TRICHLOROMETHYL)-6-METHYL-1,3,5-TRIAZINE. Retrieved from [Link]

- Al-Otaibi, J. S., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 001-011.

-

Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

- Bogdal, D., & Pielichowski, J. (2000). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. Monatshefte für Chemie/Chemical Monthly, 131(4), 393-400.

- Boger, D. L., & Schaum, R. P. (2002). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. The Journal of organic chemistry, 67(15), 5119–5132.

-

ACS Figshare. (2016). One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. Retrieved from [Link]

-

European Patent Office. (2015). METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

- da Silva, M. R., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102.

- Google Patents. (n.d.). CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine.

- Lauth-de Viguerie, N., et al. (2014). A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED. Polymer Chemistry, 5(20), 5946-5954.

-

MDPI. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Retrieved from [Link]

-

Slideshare. (n.d.). Synthesis, aromatic character and reaction of Triazines. Retrieved from [Link]

-

ACS Publications. (2022). Nano Enabled Dual-Responsive Drug Carrier Originated from Acetalated Dextran/Carboxylated Nanocellulose-Based Core–Shell Microspheres. Retrieved from [Link]

- Google Patents. (n.d.). CN105294587A - Preparation method of N-methyl triazine.

Sources

- 1. CN105294587A - Preparation method of N-methyl triazine - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US3331838A - Selective chlorination of trimethyl-s-triazine - Google Patents [patents.google.com]

Unraveling the Photodissociation Pathway of a Workhorse Photoinitiator: A Technical Guide to 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

For Immediate Release

A Deep Dive into the Core Mechanism, Experimental Validation, and Practical Implications of a Key Triazine-Based Photoinitiator for Advanced Materials and Drug Development.

This technical guide offers an in-depth exploration of the photodecomposition mechanism of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critical data and field-proven insights to provide a comprehensive understanding of this versatile photoinitiator.

Introduction: The Significance of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine in Photochemistry

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, hereafter referred to as R-Cl , is a prominent member of the triazine family of compounds, recognized for its efficacy as a Type I photoinitiator.[1] These initiators undergo a unimolecular bond cleavage upon exposure to light to generate free radicals, which can subsequently initiate polymerization or other chemical transformations.[2] R-Cl is particularly valued for its strong absorption in the near-UV and visible regions, making it compatible with various light sources, including LED technology.[1][3] Its applications are extensive, ranging from the photopolymerization of (meth)acrylates to its use as a photoacid generator (PAG) in the manufacturing of advanced electronic materials.[4][5] Understanding the intricacies of its photodecomposition is paramount for optimizing its performance and developing novel applications.

The core structure of R-Cl features a central 1,3,5-triazine ring, which is substituted with a 4-methoxystyryl group at the 2-position and two trichloromethyl groups at the 4- and 6-positions. The methoxystyryl moiety acts as the principal chromophore, responsible for the compound's characteristic light absorption properties.[2] The trichloromethyl groups, on the other hand, are the photolabile centers, poised for dissociation upon electronic excitation.

The Photodecomposition Mechanism: A Step-by-Step Analysis

The photodecomposition of R-Cl is a rapid and efficient process that proceeds through a series of well-defined steps. The primary event is the homolytic cleavage of a carbon-chlorine bond within one of the trichloromethyl groups.

Photoexcitation and the Crucial Role of the Singlet State

Upon absorption of a photon in the near-UV or visible spectrum (with a maximum absorption at approximately 373 nm), the R-Cl molecule is promoted to an electronically excited state.[3] Molecular orbital calculations have revealed that this absorption is associated with a HOMO → LUMO transition, characterized by a partial charge transfer from the electron-donating methoxystyryl group to the electron-accepting triazine ring.[2]

Crucially, these calculations also show that the Lowest Unoccupied Molecular Orbital (LUMO) possesses an anti-bonding (σ*) character with respect to the C-Cl bond.[2] This pre-disposes the molecule for dissociation upon excitation.

While both singlet and triplet excited states are theoretically possible, experimental and computational evidence strongly suggests that the photodissociation of R-Cl predominantly occurs from the first excited singlet state (S1).[2][3] The intersystem crossing (ISC) quantum yield to the triplet state is low. Furthermore, the energy of the S1 state (E_S = 71.2 kcal/mol) is significantly higher than the bond dissociation energy (BDE) of the C-Cl bond (51.5 kcal/mol), rendering the cleavage from the singlet state a highly exothermic and thus favorable process.[3] In contrast, the triplet state energy (E_T = 47.5 kcal/mol) is lower than the C-Cl BDE, making dissociation from this state less likely.[3]

Generation of Radical Species

The homolytic cleavage of the C-Cl bond results in the formation of two radical species: a triazine-centered dichloromethyl radical and a chlorine radical (Cl•).[2] The generation of both of these radical species has been confirmed by Electron Spin Resonance (ESR) spin trapping experiments.[3]

The subsequent fate of these radicals is dependent on the surrounding chemical environment. In the context of photopolymerization, both the triazine-centered radical and the chlorine radical are capable of initiating the polymerization of monomers, such as acrylates, by adding to the double bond and creating a new radical center that propagates the polymer chain.

The Photoacid Generation Pathway

In addition to free radical generation, the photodecomposition of R-Cl can also lead to the formation of hydrochloric acid (HCl), classifying it as a photoacid generator (PAG).[5] This occurs through subsequent reactions of the initially formed radicals with hydrogen-donating species in the reaction medium, such as residual solvent or monomer impurities. The chlorine radical, being highly reactive, can abstract a hydrogen atom to form HCl. This acid generation is a critical step in applications such as photoresists, where the acid catalyzes a change in the solubility of the polymer matrix.

It is noteworthy that the quantum yield of acid generation can be highly dependent on the solvent and the presence of sensitizers. For a structurally similar triazine, the quantum yield of HCl generation was found to be very low upon direct excitation but increased significantly with sensitization, suggesting that the efficiency of this pathway can be modulated.[6]

Experimental Methodologies for Elucidating the Mechanism

A combination of spectroscopic and analytical techniques is employed to investigate the photodecomposition mechanism of R-Cl. Each technique provides a unique piece of the puzzle, from identifying transient intermediates to quantifying reaction efficiencies.

Steady-State Photolysis

Steady-state photolysis, monitored by UV-Vis spectrophotometry, is a fundamental technique to observe the overall photochemical reaction. By irradiating a solution of R-Cl and recording the changes in its absorption spectrum over time, the disappearance of the starting material and the appearance of photoproducts can be tracked. A rapid decrease in the characteristic absorption band of R-Cl is indicative of an efficient photochemical process.[3]

Transient Absorption Spectroscopy

To probe the short-lived excited states and radical intermediates, transient absorption spectroscopy (TAS) is the tool of choice.[7][8] In a typical TAS experiment, the sample is excited with a short, high-intensity "pump" pulse of light. A second, lower-intensity "probe" pulse, with a variable time delay, is then passed through the sample to measure the absorption of the transient species. By varying the delay between the pump and probe pulses, the formation and decay of these intermediates can be monitored on timescales ranging from femtoseconds to milliseconds.

Experimental Protocol: Nanosecond Transient Absorption Spectroscopy

-

Sample Preparation: A solution of R-Cl in a suitable solvent (e.g., acetonitrile) is prepared in a quartz cuvette. The concentration is adjusted to have an optical density of approximately 0.3-0.5 at the excitation wavelength. The solution is typically deoxygenated by purging with nitrogen or argon to prevent quenching of the excited states by oxygen.

-

Pump-Probe Setup: A pulsed laser system, such as a Nd:YAG laser, is used to generate the pump pulse at a wavelength where R-Cl absorbs (e.g., 355 nm). The probe light is generated from a broadband source, such as a xenon arc lamp.

-

Data Acquisition: The probe light is passed through the sample and into a monochromator and detector (e.g., a photomultiplier tube or a CCD camera). The change in absorbance (ΔA) is recorded at various wavelengths and at different time delays after the pump pulse.

-

Data Analysis: The resulting data is plotted as ΔA versus wavelength at specific time points (transient spectra) or as ΔA versus time at a specific wavelength (kinetic traces). These plots allow for the identification of transient species and the determination of their lifetimes.

Electron Spin Resonance (ESR) Spin Trapping

ESR spectroscopy is a powerful technique for the direct detection and characterization of radical species.[9] However, the initially formed radicals from R-Cl photolysis are often too short-lived to be detected directly. Therefore, the spin trapping technique is employed.[10] A "spin trap," such as N-tert-butyl-α-phenylnitrone (PBN), is added to the solution. The short-lived radicals react with the spin trap to form a more stable radical adduct, which can then be detected by ESR. The hyperfine splitting pattern of the ESR spectrum of the adduct provides information about the structure of the trapped radical.

Experimental Protocol: ESR Spin Trapping

-

Sample Preparation: A solution of R-Cl and a spin trap (e.g., PBN) is prepared in a suitable solvent (e.g., benzene or acetonitrile) in a quartz ESR tube. The solution is deoxygenated.

-

In-situ Irradiation: The ESR tube is placed in the cavity of the ESR spectrometer and irradiated with a light source (e.g., a high-pressure mercury lamp with appropriate filters) that excites R-Cl.

-

Spectral Acquisition: The ESR spectrum is recorded during or immediately after irradiation.

-

Spectral Simulation and Analysis: The experimental spectrum is simulated to determine the hyperfine coupling constants (aN and aH). These constants are characteristic of the trapped radical and allow for its identification. For R-Cl, the detection of adducts corresponding to both the triazine-centered radical and the chlorine radical confirms the proposed C-Cl bond cleavage.

Quantitative Insights into the Photodecomposition

The efficiency of a photochemical process is quantified by its quantum yield (Φ), which is the number of events (e.g., molecules reacted or products formed) that occur per photon absorbed. For R-Cl, the key quantitative parameters are the molar extinction coefficient and the quantum yield of C-Cl bond cleavage.

| Parameter | Value | Wavelength (nm) | Reference |

| Molar Extinction Coefficient (ε) | ~44,000 M⁻¹cm⁻¹ | 373 | [3] |

| ~39,000 M⁻¹cm⁻¹ | 385 | [3] | |

| ~29,000 M⁻¹cm⁻¹ | 395 | [3] | |

| ~17,000 M⁻¹cm⁻¹ | 405 | [3] | |

| Singlet State Energy (E_S) | 71.2 kcal/mol | - | [3] |

| Triplet State Energy (E_T) | 47.5 kcal/mol | - | [3] |

| C-Cl Bond Dissociation Energy (BDE) | 51.5 kcal/mol | - | [3] |

Table 1: Key photophysical and photochemical parameters for R-Cl.

While a specific quantum yield for the C-Cl bond cleavage of R-Cl has not been definitively reported, the high efficiency of polymerization initiated by this compound suggests that the quantum yield of radical generation is significant.[1][3] The very low fluorescence quantum yield (Φ_fluo ≈ 2 x 10⁻⁴) further supports the notion that the excited singlet state is rapidly depopulated through a non-radiative pathway, namely the C-Cl bond cleavage.[3]

Conclusion and Future Outlook

The photodecomposition of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a well-orchestrated process initiated by photoexcitation to the singlet state, followed by a rapid and efficient homolytic cleavage of a C-Cl bond. This primary event generates a triazine-centered radical and a chlorine radical, which are the key species responsible for initiating polymerization and, through subsequent reactions, generating acid.

The detailed understanding of this mechanism, supported by a suite of advanced experimental techniques, provides a solid foundation for the rational design of new photoinitiator systems with tailored properties. Future research may focus on modifying the chromophore to shift the absorption to longer wavelengths for applications in deep-curing or biological systems, or altering the leaving group to fine-tune the reactivity of the generated radicals. As the demand for advanced, light-curable materials continues to grow, a deep understanding of the fundamental photochemistry of workhorse initiators like R-Cl will remain indispensable.

References

- Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole. RSC Publishing.

- Unlocking Potential: Applications of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine. NINGBO INNO PHARMCHEM CO.,LTD.

- A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED. Polymer Chemistry (RSC Publishing).

- Synthesis method of high-purity 2- (4-methoxyphenyl) -4, 6-bis (2, 4-dihydroxyphenyl) -1,3, 5-triazine.

- A known photoinitiator for a novel technology: 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED.

- 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine. Sigma-Aldrich.

- Ionic vs Free Radical Pathways in the Direct and Sensitized Photochemistry of 2-(4'-Methoxynaphthyl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Relevance for Photoacid Generation. Journal of the American Chemical Society.

- Experimental setups for transient absorption spectroscopy The...

- Investigation of Various Organic Radicals Dispersed in Polymethylmethacrylate Matrices Using the Electron Spin Resonance Spectroscopy Technique. PMC - NIH.

- Electron Paramagnetic Resonance Spin Trapping (EPR–ST)

- Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. PMC - NIH.

- Transient absorption spectroscopy to explore cellular pathways to photobiomodul

- Visible Light Photopolymerization Induced by Triazine Derivative.

- Photoactivation switch from type II to type I reactions by electron-rich micelles for improved photodynamic therapy of cancer ce.

- Polymer Chemistry.

- Triazine Photoinitiators: Revolutionizing Polymeriz

- The Solution Phase. University of Warwick.

- 2-(4-Methoxyphenyl)4,6-bis-(2,4-dihydroxyphenyl) -1,3,5-triazine (Appolo-125 (P)). Sarex.

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.

- Sigma Aldrich 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine. Fisher Scientific.

Sources

- 1. A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. Investigation of Various Organic Radicals Dispersed in Polymethylmethacrylate Matrices Using the Electron Spin Resonance Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine as a Photoacid Generator

This technical guide provides a comprehensive overview of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, a potent photoacid generator (PAG). Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the core chemical principles, mechanisms of action, and practical applications of this versatile compound. Our focus is to bridge theoretical knowledge with actionable, field-proven insights to empower innovation in your research and development endeavors.

Introduction: The Role of Photoacid Generators in Modern Chemistry

Photoacid generators are a critical class of molecules that, upon exposure to light, release a strong acid.[1][2] This light-induced acidity provides precise spatial and temporal control over chemical reactions, a feature highly sought after in numerous advanced applications.[1] Among these, triazine-based PAGs have garnered significant attention for their unique photochemical properties and efficacy.[2] 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS: 42573-57-9), hereafter referred to as MSTIT, stands out as a high-performance photoinitiator, particularly effective under near-UV and visible light, making it compatible with modern LED light sources.[3][4]

Chemical and Physical Properties of MSTIT

A thorough understanding of the physicochemical properties of MSTIT is fundamental to its effective application.

| Property | Value | Source |

| Chemical Name | 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| CAS Number | 42573-57-9 | |

| Molecular Formula | C₁₄H₉Cl₆N₃O | |

| Molecular Weight | 447.96 g/mol | |

| Appearance | Light yellow to amber powder/crystal | [5] |

| Melting Point | 192-195 °C | |

| Maximum Absorption (λmax) | 379 nm |

MSTIT's structure, featuring a triazine core with two trichloromethyl groups and a methoxystyryl substituent, is key to its function.[2] The trichloromethyl groups are the source of the generated acid, while the methoxystyryl moiety acts as a chromophore, influencing the molecule's light absorption properties.[3]

Caption: Chemical structure of MSTIT.

Mechanism of Photoacid Generation

Upon irradiation with light of a suitable wavelength (e.g., 385, 395, or 405 nm), the MSTIT molecule absorbs a photon and is promoted to an excited state.[3][4] This excitation induces the homolytic cleavage of a carbon-chlorine (C-Cl) bond in one of the trichloromethyl groups, generating a triazinyl radical and a chlorine radical.[3] The highly reactive chlorine radical can then abstract a hydrogen atom from a surrounding molecule (e.g., a solvent or monomer), producing hydrochloric acid (HCl), the photo-generated acid.

Caption: Simplified mechanism of photoacid generation from MSTIT.

Applications of MSTIT

MSTIT's ability to generate acid upon illumination makes it a valuable tool in a variety of applications, primarily centered around initiating polymerization reactions.

Free-Radical Photopolymerization

MSTIT is an efficient Type I photoinitiator for the free-radical polymerization of (meth)acrylates.[4] In this process, the generated radicals directly initiate the polymerization of the monomer units. MSTIT has demonstrated higher photoinitiation ability for the polymerization of methacrylates under air at 405 nm than some well-known commercial photoinitiators.[3]

Cationic Photopolymerization

In the presence of suitable additives, such as an iodonium salt and N-vinylcarbazole, MSTIT can initiate the cationic polymerization of epoxides.[4] The photo-generated acid acts as a catalyst to open the epoxide ring, initiating a chain-growth polymerization. This is particularly advantageous for applications requiring low shrinkage and high thermal stability.

Photolithography and Micromachining

As a PAG, MSTIT is a key component in chemically amplified photoresists. The photogenerated acid catalyzes a change in the solubility of the polymer matrix, allowing for the creation of high-resolution patterns. This technology is fundamental to the microelectronics industry for fabricating integrated circuits and is also employed in micromachining and 3D printing.[6][7]

Detailed Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization may be necessary based on specific experimental conditions and desired outcomes.

Protocol for Free-Radical Polymerization of a Methacrylate Resin

This protocol describes the preparation and photopolymerization of a simple methacrylate resin using MSTIT as the photoinitiator.

Materials:

-

Trimethylolpropane triacrylate (TMPTA) (monomer)

-

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MSTIT)

-

Acetonitrile (solvent, if needed for dissolution)

Equipment:

-

Magnetic stirrer and stir bar

-

UV/Vis LED lamp (e.g., 405 nm, with controlled intensity)

-

Fourier-Transform Infrared (FTIR) Spectrometer with an attenuated total reflectance (ATR) accessory

-

Micrometer

Procedure:

-

Formulation Preparation:

-

In a light-protected vial, dissolve MSTIT in a minimal amount of acetonitrile if necessary. The typical concentration of MSTIT is 0.1-2% by weight relative to the monomer.

-

Add the MSTIT solution to the TMPTA monomer.

-

Stir the mixture in the dark until a homogeneous solution is obtained.

-

-

Sample Preparation for Curing:

-

Place a drop of the formulated resin onto a clean glass slide.

-

Use a micrometer to ensure a consistent film thickness (e.g., 20-50 µm).

-

-

Photopolymerization:

-

Place the sample under the LED lamp. The light intensity can be varied (e.g., 10-140 mW/cm²).[4]

-

Irradiate the sample for a specific time (e.g., 10-120 seconds).

-

-

Characterization of Polymer Conversion:

-

The degree of monomer to polymer conversion can be monitored in real-time using an FTIR spectrometer.

-

Track the decrease in the peak area of the methacrylate C=C bond (around 1635 cm⁻¹) as a function of irradiation time.

-

The final conversion can be calculated by comparing the peak area before and after curing.

-

Caption: Experimental workflow for free-radical polymerization.

Protocol for Cationic Polymerization of an Epoxy Resin

This protocol outlines the use of a multi-component system with MSTIT for the cationic polymerization of an epoxy resin.

Materials:

-

(3,4-Epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate (epoxy monomer)

-

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MSTIT)

-

Diphenyliodonium hexafluorophosphate (iodonium salt, co-initiator)

-

N-vinylcarbazole (NVC, sensitizer)

Equipment:

-

Magnetic stirrer and stir bar

-

UV/Vis LED lamp (e.g., 385 nm)

-

Photo-Differential Scanning Calorimeter (Photo-DSC)

Procedure:

-

Formulation Preparation:

-

In a light-protected vial, prepare a mixture of the epoxy monomer, MSTIT (e.g., 0.5% by weight), the iodonium salt (e.g., 2% by weight), and NVC (e.g., 1% by weight).

-

Stir the mixture in the dark until all components are fully dissolved and the solution is homogeneous.

-

-

Photo-DSC Analysis:

-

Place a small, accurately weighed sample (e.g., 2-5 mg) of the formulation into an aluminum DSC pan.

-

Place the pan in the Photo-DSC cell.

-

Irradiate the sample with the LED lamp at a controlled intensity and temperature.

-

The Photo-DSC will record the heat flow as a function of time, which is proportional to the rate of polymerization.

-

-

Data Analysis:

-

The total heat evolved during the polymerization is proportional to the overall monomer conversion.

-

The peak of the heat flow curve corresponds to the maximum polymerization rate.

-

This data can be used to compare the efficiency of different formulations and curing conditions.

-

Caption: Experimental workflow for cationic polymerization.

Safety and Handling

MSTIT is a chemical substance and should be handled with appropriate safety precautions.

-

Hazard Identification: May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield. Use in a well-ventilated area or with a dust mask.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a highly efficient and versatile photoacid generator with significant potential in a range of applications, from advanced material synthesis to microfabrication. Its compatibility with modern LED light sources and its ability to initiate both free-radical and cationic polymerization make it a valuable tool for researchers and developers. By understanding its fundamental properties and following well-defined experimental protocols, the full potential of MSTIT can be harnessed to drive innovation in science and technology.

References

-

Zhang, J., Xiao, P., Morlet-Savary, F., Graff, B., Fouassier, J. P., & Lalevée, J. (2014). A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED. Polymer Chemistry, 5(20), 6019-6026. ([Link])

-

ResearchGate. (n.d.). Structure of 2‐(4‐methoxystyryl)‐4,6‐bis(trichloromethyl)‐1,3,5‐triazine (R‐Cl),[8] a radical PI producing chloride radicals, and a coumarin based initiator (DCCA).. Retrieved from [Link]

-

ResearchGate. (2014). A known photoinitiator for a novel technology: 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED. Retrieved from [Link]

-

MDPI. (2022). Visible-Light-Sensitive Polymerizable and Polymeric Triazine-Based Photoinitiators with Enhanced Migration Stability. Retrieved from [Link]

-

PMC. (2017). Flexible Materials for High-Resolution 3D Printing of Microfluidic Devices with Integrated Droplet Size Regulation. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Material Science Innovations with 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine. Retrieved from [Link]

-

Arkema Sartomer. (2023). Cationic curing: shining a light on the technology. Retrieved from [Link]

-

Wako Pure Chemical Industries. (n.d.). Examples of reaction and application of cationic initiators. Retrieved from [Link]

-

AWS. (n.d.). Photoinitiated cationic polymerization of epoxides. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: A Versatile Photoacid Generator for Advanced Applications. Retrieved from [Link]

-

PMC. (2016). From Light to Structure: Photo Initiators for Radical Two‐Photon Polymerization. Retrieved from [Link]

-

Allresist. (n.d.). Product information PHOTORESISTS. Retrieved from [Link]

-

MicroChemicals GmbH. (n.d.). AZ und TI Fotolacke aller Art. Retrieved from [Link]

-

Science.gov. (n.d.). trimethylolpropane trimethacrylate tmptma: Topics by Science.gov. Retrieved from [Link]

- Google Patents. (n.d.). CN101704745B - Trimethylolpropane triacrylate and preparation method thereof.

- Google Patents. (n.d.). JPS5470215A - Preparation of trimethylolpropane triacrylate or trimethylolpropane trimethacrylate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. allresist.com [allresist.com]

- 3. researchgate.net [researchgate.net]

- 4. A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. sartomer.arkema.com [sartomer.arkema.com]

solubility of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine in organic solvents

An In-depth Technical Guide to the Solubility of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Introduction

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, identified by CAS Number 42573-57-9, is a highly versatile and efficient Type I photoinitiator.[1] Its primary function is as a photoacid generator (PAG), where upon exposure to near UV or visible light, it cleaves to produce radical species that initiate polymerization.[1][2] This property makes it an invaluable component in advanced material science applications, including the formulation of photopolymerizable resins, UV-curable coatings, and adhesives.[3] Furthermore, its reactive trichloromethyl groups and triazine core make it a significant intermediate in organic synthesis and for the development of active pharmaceutical ingredients (APIs).[1]

A thorough understanding of the solubility of this compound in various organic solvents is a critical prerequisite for its effective application. Solubility dictates the maximum achievable concentration in a formulation, influences the kinetics of photochemical reactions, and is a key parameter for purification and processing. This guide provides a comprehensive overview of the solubility characteristics of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, grounded in theoretical principles and supported by a detailed experimental protocol for its precise determination.

Physicochemical Profile

The solubility of a compound is intrinsically linked to its molecular structure and physical properties.

Chemical Structure:

Caption: Chemical structure of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine.

The molecule possesses a largely nonpolar and rigid structure dominated by the heterocyclic triazine ring and two bulky, electron-withdrawing trichloromethyl groups. The methoxystyryl group introduces a degree of polarity. This combination suggests that the molecule will favor solvents of intermediate to low polarity and will have limited solubility in highly polar, protic solvents like water.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 42573-57-9 | |

| Molecular Formula | C₁₄H₉Cl₆N₃O | |

| Molecular Weight | 447.96 g/mol | |

| Appearance | Light yellow powder | [4] |

| Melting Point | 192-195 °C | |

| UV Absorbance Max (λmax) | 379 nm | [2] |

The high melting point is indicative of a stable crystal lattice, which requires significant energy to overcome during the dissolution process. The distinct UV absorbance maximum at 379 nm is a crucial property that can be leveraged for accurate quantitative analysis of its concentration in solution.[2]

Estimated Solubility Profile